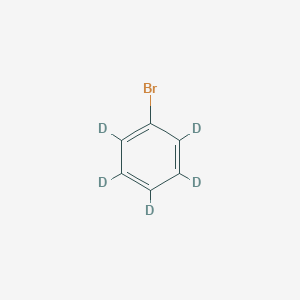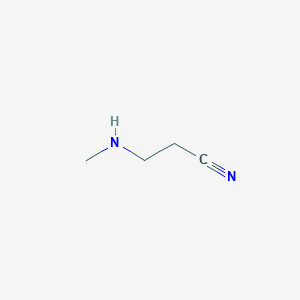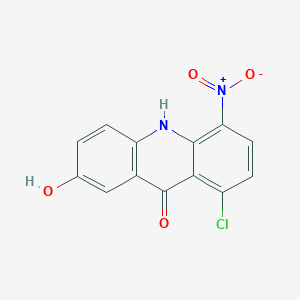
8-Chloro-5-nitroacridine-2,9-diol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “8-Chloro-5-nitroacridine-2,9-diol” is characterized by a planar aromatic system with a chlorine atom, two nitro groups, and two hydroxyl groups . The compound has a molecular weight of 290.66 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-5-nitroacridine-2,9-diol” include a molecular weight of 290.66 g/mol . The compound has a planar structure, which is likely to facilitate intercalation into double-stranded DNA .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Acridine derivatives, including 8-Chloro-5-nitroacridine-2,9-diol, have been extensively studied as potential therapeutic agents for cancer treatment. Their mode of action primarily involves DNA intercalation, which disrupts biological processes involving DNA and related enzymes . This compound could be further optimized to enhance its therapeutic potency and selectivity, potentially leading to the development of new anticancer drugs.
Alzheimer’s Disease Management
The structural framework of acridine is being explored for the management of Alzheimer’s disease . The ability of acridine derivatives to interact with biological macromolecules may offer a pathway to mitigate the progression of neurodegenerative diseases, including Alzheimer’s.
Antibacterial and Antiprotozoal Agents
Acridine compounds have shown promise as antibacterial and antiprotozoal agents due to their potent biological effects . 8-Chloro-5-nitroacridine-2,9-diol could be part of a new class of disinfectants and antimicrobial drugs that target a variety of bacterial and protozoal infections.
Photodynamic Therapy
The photochemical properties of acridine derivatives make them suitable for applications in photodynamic therapy (PDT). This therapeutic technique uses light-activated compounds to generate reactive oxygen species that can kill cancer cells, bacteria, and other pathogens .
Material Sciences
In the field of material sciences, acridine derivatives are utilized for their luminescent properties. They can be incorporated into materials that require specific light-emitting characteristics, such as organic light-emitting diodes (OLEDs) .
Molecular Probes
Due to their planar structure and ability to intercalate DNA, acridine derivatives can serve as molecular probes in biological research. They can be used to study DNA structure and dynamics, as well as to visualize and track biological processes .
Chemical Synthesis
The acridine scaffold is a valuable component in synthetic chemistry. It can be modified to produce a wide range of compounds with diverse biological and chemical properties, making it a versatile tool for developing new chemicals .
Drug Design and Optimization
The acridine core structure is a key target in drug design and optimization. By altering the substituents on the acridine ring, researchers can create compounds with improved pharmacological profiles, including better efficacy and reduced side effects .
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “8-Chloro-5-nitroacridine-2,9-diol” and similar acridine derivatives may include the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Eigenschaften
IUPAC Name |
1-chloro-7-hydroxy-4-nitro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4/c14-8-2-4-10(16(19)20)12-11(8)13(18)7-5-6(17)1-3-9(7)15-12/h1-5,17H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRNWLDEYCYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5-nitroacridine-2,9-diol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

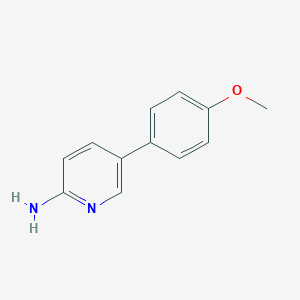
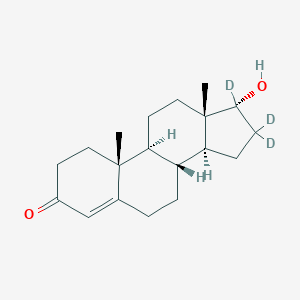
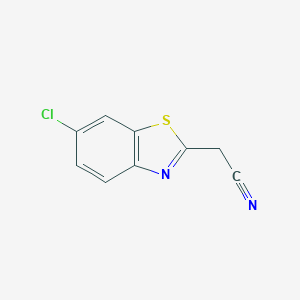
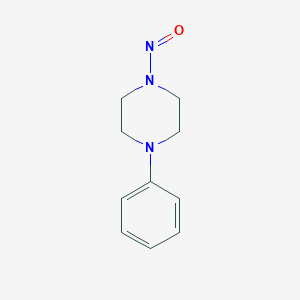
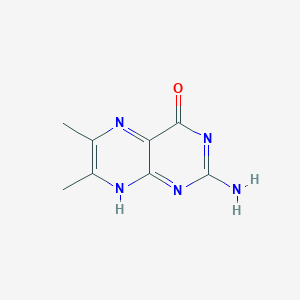

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
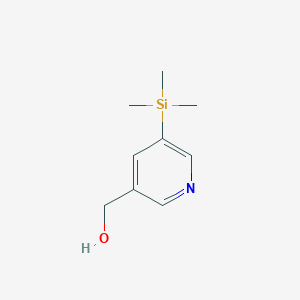
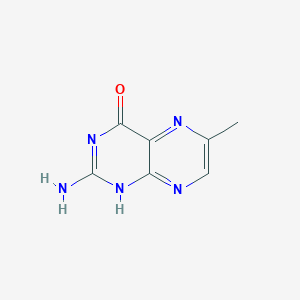
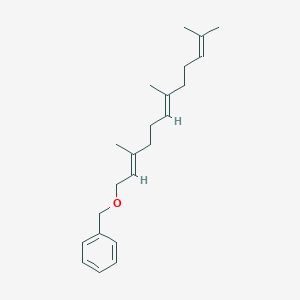
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
